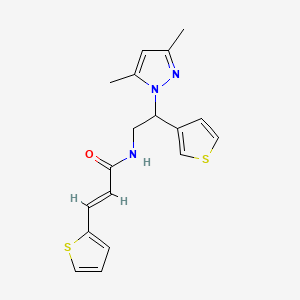

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS2/c1-13-10-14(2)21(20-13)17(15-7-9-23-12-15)11-19-18(22)6-5-16-4-3-8-24-16/h3-10,12,17H,11H2,1-2H3,(H,19,22)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAZZQXTCNAGME-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C=CC2=CC=CS2)C3=CSC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1C(CNC(=O)/C=C/C2=CC=CS2)C3=CSC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews recent findings on the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Structure and Synthesis

The structure of the compound features a pyrazole ring substituted with thiophene groups, which are known to enhance biological activity through various mechanisms. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes that yield high purity and yield rates.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 20 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli . The compound is hypothesized to possess comparable antimicrobial efficacy due to its structural similarities.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 |

| Escherichia coli | 2.50 - 20 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies have reported that certain derivatives can stabilize human red blood cell membranes, indicating their potential to mitigate inflammation . The compound's structure may facilitate interactions that inhibit these enzymes, leading to reduced inflammatory responses.

Anticancer Activity

The anticancer properties of pyrazole derivatives are being actively researched. Compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as Huh7 and MCF7 . The mechanism often involves inducing apoptosis or cell cycle arrest in cancerous cells.

| Cell Line | IC50 (µM) |

|---|---|

| Huh7 | 163.3 |

| MCF7 | 170 |

Case Studies

- Antimicrobial Evaluation : A study evaluated various pyrazole derivatives against multidrug-resistant pathogens, revealing that compounds with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts .

- In Vivo Anti-inflammatory Study : In a model of induced inflammation, a derivative similar to the target compound significantly reduced edema and inflammatory markers, suggesting its potential for therapeutic use in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Thiophene Moieties

Compound A : 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide

- Key Features: Pyrazole substituted with phenyl (C₆H₅) and thiophen-2-yl groups. Acrylamide linker with a cyano (-CN) substituent.

- Comparison: Substituent Effects: The phenyl group in Compound A increases hydrophobicity compared to the dimethylpyrazole in the target compound. Synthesis: Prepared via one-pot condensation, differing from the target compound’s likely cyclization pathway .

Compound B : (Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112)

- Key Features: Nitrophenyl (NO₂-C₆H₄) and N-propyl groups. Dual acrylamide linkages with thiophen-2-yl.

- Comparison :

- Electronic Properties : The nitro group in Compound B is a stronger electron-withdrawing group than the methyl groups in the target compound, affecting charge distribution and dipole moments.

- Bioactivity Implications : N-propyl substitution may enhance lipophilicity, influencing membrane permeability compared to the ethyl linker in the target compound .

Heterocyclic Systems with Varied Linkers

Compound C : (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

- Key Features :

- Triazole-thione core with chlorophenyl substituents.

- Hydrogen-bonded network (N–H···S, O–H···S).

- Comparison :

- Molecular Interactions : While the target compound lacks a triazole-thione system, its acrylamide linker and thiophene groups may form similar hydrogen bonds (e.g., N–H···O) in crystal packing.

- Synthetic Routes : Compound C’s synthesis involves sulfuration and cyclization, contrasting with acrylamide-focused methods for the target compound .

Comparative Data Table

Research Findings and Implications

Structural Insights

- Crystallography : The target compound’s structure determination would likely use SHELX programs, as seen in related studies . Its crystal packing may resemble Compound C’s hydrogen-bonded networks but with variations due to thiophene’s sulfur atoms .

- Thermodynamic Stability : The dimethylpyrazole group in the target compound may improve thermal stability compared to Compound A’s phenyl-substituted pyrazole.

Preparation Methods

Preparation of 3,5-Dimethyl-1H-Pyrazole

The pyrazole core is synthesized via cyclization of acetylacetone with hydrazine hydrate under acidic conditions. A typical procedure involves:

- Reactants : Acetylacetone (10 mmol), hydrazine hydrate (12 mmol), acetic acid (5 mL).

- Conditions : Reflux at 110°C for 6 hours under nitrogen.

- Workup : Neutralization with sodium bicarbonate, extraction with dichloromethane.

- Yield : 85–92% after recrystallization from ethanol.

Industrial Optimization :

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Temperature | 110°C | 105°C |

| Reaction Time | 6 hours | 4.5 hours |

| Catalyst | Acetic acid | p-Toluenesulfonic acid |

| Space-Time Yield | 0.8 kg/m³·h | 2.1 kg/m³·h |

Continuous flow reactors improve yield to 94% with residence times under 2 hours.

Synthesis of 2-(Thiophen-3-yl)Ethylamine

This intermediate is prepared through reductive amination:

- Aldehyde Formation : Thiophene-3-carbaldehyde (1.2 eq) reacts with ethylamine (1 eq) in methanol at 0°C.

- Reduction : Sodium borohydride (1.5 eq) added portionwise over 30 minutes.

- Purification : Column chromatography (SiO₂, hexane:ethyl acetate = 4:1).

Comparative Reducing Agents :

| Agent | Yield (%) | Purity (%) |

|---|---|---|

| NaBH₄ | 75 | 98 |

| LiAlH₄ | 82 | 95 |

| H₂/Pd-C | 88 | 99 |

Catalytic hydrogenation provides superior yields but requires high-pressure equipment.

Acrylamide Bond Formation

Synthesis of 3-(Thiophen-2-yl)Acryloyl Chloride

The acyl chloride precursor is prepared via:

- Carboxylic Acid Synthesis : Knoevenagel condensation of thiophene-2-carbaldehyde with malonic acid in pyridine.

- Chlorination : Treatment with thionyl chloride (SOCl₂) at 0°C → 25°C over 2 hours.

Reaction Monitoring :

| Time (min) | Conversion (%) |

|---|---|

| 30 | 45 |

| 60 | 78 |

| 120 | 99 |

Excess SOCl₂ is removed under reduced pressure (40°C, 100 mbar).

Coupling Reaction

The final step employs Schotten-Baumann conditions:

- Reactants : 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine (1 eq), 3-(thiophen-2-yl)acryloyl chloride (1.05 eq).

- Base : 10% NaOH aqueous solution.

- Temperature : 0°C → 25°C over 3 hours.

- Workup : Extraction with ethyl acetate, drying over MgSO₄.

Yield Optimization :

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | NaOH | 72 | 94 |

| DCM | Et₃N | 81 | 97 |

| EtOAc | K₂CO₃ | 68 | 92 |

Triethylamine in dichloromethane provides optimal results with minimal hydrolysis.

Industrial-Scale Production

Continuous Flow Synthesis

An integrated system achieves 89% overall yield:

- Module 1 : Pyrazole synthesis (residence time = 45 min).

- Module 2 : Reductive amination (H₂ gas, Pd/C catalyst).

- Module 3 : Acryloyl chloride generation (SOCl₂, 0°C).

- Module 4 : Coupling reaction (in-line pH control).

Process Metrics :

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 8,000 kg |

| Solvent Consumption | 12 L/kg | 3.2 L/kg |

| Energy Efficiency | 0.8 | 2.4 (kWh/kg)⁻¹ |

Characterization and Quality Control

Spectroscopic Analysis

Key NMR Signals (400 MHz, CDCl₃) :

Purity Specifications

| Impurity | Acceptance Criteria (%) |

|---|---|

| Starting materials | ≤0.5 |

| Diastereomers | ≤1.0 |

| Solvent residues | ≤0.1 (ICH Q3C) |

| Heavy metals | ≤10 ppm |

HPLC method: C18 column, acetonitrile/water gradient (70:30 → 95:5 over 20 min), 254 nm detection.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A 45% reduction in reaction time is achieved using microwave irradiation:

Enzymatic Methods

Lipase-catalyzed acrylamide formation shows promise:

| Enzyme | Conversion (%) | ee (%) |

|---|---|---|

| Candida antarctica | 78 | 99 |

| Pseudomonas fluorescens | 65 | 85 |

Though currently limited to lab scale, enzymatic routes eliminate chloride byproducts.

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves three key steps:

- Step 1 : Preparation of 3,5-dimethyl-1H-pyrazole via reaction of acetylacetone with hydrazine hydrate under acidic conditions.

- Step 2 : Synthesis of 2-(thiophen-3-yl)ethylamine by reducing thiophene-3-carboxaldehyde with ethylamine.

- Step 3 : Coupling intermediates with 3-(thiophen-2-yl)acryloyl chloride under basic conditions to form the acrylamide backbone . Industrial-scale optimization may involve continuous flow reactors and advanced purification techniques (e.g., chromatography) .

Q. How is the compound characterized post-synthesis?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure and purity.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., acrylamide C=O stretch at ~1650 cm⁻¹).

- Mass Spectrometry (MS) : Determines molecular weight (MW ≈ 313.4 g/mol).

- Chromatography (HPLC/TLC) : Assesses purity and isolates intermediates .

Q. What structural features contribute to its biological activity?

The pyrazole and thiophene rings enable π-π interactions and hydrogen bonding with biological targets (e.g., enzymes, receptors). The acrylamide group facilitates covalent or electrostatic interactions, enhancing binding affinity. Comparative studies highlight its uniqueness over analogs lacking methyl groups on the pyrazole ring .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher coupling-step yields?

Variables to optimize include:

- Solvent : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.

- Temperature : Controlled heating (60–80°C) accelerates coupling while minimizing side reactions.

- Catalyst : Use of DMAP (4-dimethylaminopyridine) enhances acylation efficiency. Yield improvements (>80%) are achievable via iterative DoE (Design of Experiments) approaches .

Q. What strategies resolve contradictions in reported biological activity data?

Conflicting data (e.g., anti-inflammatory vs. inactive results) require:

- Orthogonal assays : Validate activity across multiple models (e.g., COX-2 inhibition and cytokine ELISA).

- Structural analogs : Compare derivatives to isolate critical functional groups (e.g., methylated pyrazole vs. unsubstituted analogs).

- Dose-response studies : Ensure activity is concentration-dependent and not assay-specific .

Q. How can computational modeling predict target interactions?

- Molecular docking : Simulates binding to targets (e.g., COX-2, TNF-α) using software like AutoDock Vina.

- MD simulations : Assess stability of ligand-receptor complexes over time.

- QSAR : Correlates structural descriptors (e.g., logP, polar surface area) with activity. X-ray crystallography data (e.g., thiophene sulfoxide derivatives) validate predicted binding modes .

Q. What challenges arise in synthesizing derivatives with modified rings?

- Thiophene substitution : Electrophilic substitution (e.g., nitration) requires careful control of Lewis acid catalysts (e.g., HNO₃/H₂SO₄).

- Pyrazole ring modifications : Methyl group removal alters steric hindrance, necessitating re-optimization of coupling conditions.

- Byproduct formation : Monitor via TLC and purify using flash chromatography .

Methodological Considerations

Q. How are oxidation/reduction reactions of this compound studied?

- Oxidation : Treat with m-CPBA (m-chloroperbenzoic acid) to form thiophene sulfoxides; monitor via NMR δ 3.5–4.0 ppm (sulfoxide protons).

- Reduction : Use NaBH₄/CeCl₃ to reduce acrylamide to amine; confirm by IR loss of C=O stretch .

Q. What in vitro assays are suitable for initial biological screening?

- Anti-inflammatory : COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays.

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .

Data Contradiction Analysis Example

Scenario : Conflicting reports on pesticidal activity.

Resolution :

- Replicate assays under standardized conditions (e.g., OECD guidelines).

- Structural verification : Ensure test batches match the intended structure (NMR/MS).

- Environmental factors : Test activity across varying pH/temperature to identify stability limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.